molecular formula C5H4FNO B7795608 2-Fluoropyridin-4-ol CAS No. 253435-42-6

2-Fluoropyridin-4-ol

Cat. No.: B7795608
CAS No.: 253435-42-6
M. Wt: 113.09 g/mol
InChI Key: BRLSDLHMGRDAPF-UHFFFAOYSA-N
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Description

2-Fluoropyridin-4-ol, also known as 2-fluoro-4-pyridinol, is an organic compound with the molecular formula C5H4FNO. It is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the second position and a hydroxyl group at the fourth position on the pyridine ring. This compound is of significant interest due to its unique physical, chemical, and biological properties .

Biochemical Analysis

Biochemical Properties

It is known that fluoropyridines, a group to which 2-Fluoropyridin-4-ol belongs, have interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Molecular Mechanism

It is known that fluoropyridines can have a strong electron-withdrawing effect , which could potentially influence their interactions with biomolecules. Specific details about binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently available for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoropyridin-4-ol can be synthesized through various methods, including:

Industrial Production Methods: Industrial production methods for this compound typically involve the use of fluorinating agents and controlled reaction conditions to ensure high yield and purity. Specific details on large-scale production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropyridin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-fluoropyridin-4-one, while substitution reactions can produce a variety of fluorinated pyridine derivatives .

Scientific Research Applications

2-Fluoropyridin-4-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for potential therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials.

Comparison with Similar Compounds

Comparison: 2-Fluoropyridin-4-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct physical and chemical properties, such as increased polarity and reactivity compared to other fluorinated pyridines. Additionally, the hydroxyl group enhances its solubility in polar solvents and its potential for hydrogen bonding, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLSDLHMGRDAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376495
Record name 2-Fluoropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253435-42-6, 22282-69-5
Record name 2-Fluoro-4(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253435-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoropyridin-4-ol
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